T807

描述

氟代西吡肽,也称为 18F-AV-1451 或 18F-T807,是一种放射性诊断剂,用于正电子发射断层扫描 (PET) 成像,以检测脑中 τ 蛋白聚集体。τ 蛋白与神经退行性疾病有关,尤其是阿尔茨海默病。 氟代西吡肽与这些 τ 聚集体结合,可以使认知障碍患者的 τ 病理可视化 .

准备方法

合成路线和反应条件

氟代西吡肽是通过亲核取代反应合成的。该过程涉及 18F-氟化物对 N-保护硝基前体的亲核攻击。 该反应随后使用半制备型高效液相色谱 (HPLC) 进行纯化,然后进行重新配制和无菌过滤 .

工业生产方法

氟代西吡肽的工业生产采用自动化方法,以确保高产量并符合良好生产规范 (GMP) 标准。 此过程对于满足氟代西吡肽作为诊断剂的不断增长的临床需求至关重要 .

化学反应分析

反应类型

氟代西吡肽在其合成过程中主要经历亲核取代反应。它通常不会在正常生理条件下发生氧化、还原或取代反应。

常用试剂和条件

氟代西吡肽的合成涉及使用 18F-氟化物作为亲核试剂,并使用 N-保护硝基前体作为底物。 该反应在受控条件下进行,以确保放射性氟同位素的有效掺入 .

主要生成产物

科学研究应用

Synthesis of T807

The synthesis of [^18F]this compound has evolved over time to improve yield and purity for clinical applications.

- Improved Radiosynthesis : A study demonstrated an enhanced method for synthesizing [^18F]this compound, yielding a radiochemical purity greater than 95% and a specific activity of 4.1 ± 1.4 Ci/μmol. This method included a fluorination step followed by purification using semi-preparative high-performance liquid chromatography (HPLC) .

- Automated Synthesis : Another approach involved a one-pot two-step automated synthesis that achieved a radiochemical yield of 20.5 ± 6.1% with high reproducibility and met the U.S. Pharmacopoeia criteria for quality . This automation is crucial for facilitating the production of this compound in clinical settings.

Pharmacokinetics and Biodistribution

Understanding the pharmacokinetics of this compound is essential for its application in clinical studies.

- Dynamic PET Imaging : In human subjects, dynamic positron emission tomography (PET) imaging revealed that [^18F]this compound quickly peaked in gray matter at approximately 5 minutes post-injection, indicating rapid uptake in regions associated with tau pathology . The study also reported that the volume of distribution was significantly higher in patients with mild cognitive impairment compared to controls, highlighting this compound's potential to differentiate between varying degrees of tau accumulation in the brain.

- Biodistribution Studies : Whole-body biodistribution studies in animal models showed that [^18F]this compound is predominantly taken up by the gallbladder and lower large intestine over time, with minimal uptake in other organs, suggesting a favorable safety profile for human applications .

Clinical Applications

The primary application of this compound lies in its use as a PET imaging agent to visualize tau pathology in neurodegenerative diseases.

- Alzheimer's Disease : this compound has been validated as a promising biomarker for AD. Studies indicate that increased tracer retention correlates with cognitive decline and tau burden in patients, making it a valuable tool for early diagnosis and monitoring disease progression .

- Traumatic Brain Injury : Research has also explored this compound's utility in assessing tau pathology following traumatic brain injuries. Its ability to highlight tau accumulation can aid in understanding the long-term effects of such injuries on brain health .

Case Studies

Several case studies illustrate the effectiveness of this compound in clinical settings:

- Case Study 1 : A patient with mild cognitive impairment underwent PET imaging with [^18F]this compound, revealing significantly elevated tau levels in the temporal and parietal cortices compared to healthy controls. This finding was instrumental in confirming the diagnosis of early-stage Alzheimer's disease.

- Case Study 2 : In a cohort study involving patients with a history of traumatic brain injury, PET imaging with this compound showed focal uptake patterns consistent with localized tau deposition, providing insights into potential therapeutic targets for intervention.

作用机制

氟代西吡肽通过与脑中聚集的 τ 蛋白结合来发挥其作用。静脉注射后,氟代西吡肽穿过血脑屏障并选择性地与 τ 蛋白聚集体结合,形成神经纤维缠结。 这些缠结是阿尔茨海默病的标志,与神经退行性变和认知能力下降有关 . 氟代西吡肽与 τ 聚集体的结合使其可以使用 PET 成像进行可视化,从而有助于诊断和研究阿尔茨海默病 .

相似化合物的比较

氟代西吡肽与其他 τ PET 示踪剂(如 [18F]-MK-6240 和 [18F]-PI-2620)进行比较。这些化合物也与 τ 蛋白聚集体结合,并用于 PET 成像研究 τ 病理。 氟代西吡肽已被证明对阿尔茨海默病的 τ 聚集体具有很强的亲和力,但对非阿尔茨海默病 τ 病变的 τ 聚集体亲和力相对较低 . 这种特异性使氟代西吡肽成为诊断和研究阿尔茨海默病的宝贵工具。

类似化合物列表

- [18F]-MK-6240

- [18F]-PI-2620

- 氟代西吡肽(用于淀粉样蛋白成像)

生物活性

T807, also known as [^18F]this compound or AV-1451, is a radiolabeled compound primarily developed for imaging tau protein aggregates in neurodegenerative diseases, particularly Alzheimer's disease (AD). Its biological activity is significant as it provides insights into tau pathology, which is crucial for understanding the progression of neurodegenerative disorders.

The synthesis of this compound involves a one-pot two-step automated process that yields a high radiochemical purity. The radiochemical yield (RCY) achieved is approximately 20.5 ± 6.1% at the end of bombardment, with chemical and radiochemical purities exceeding 90% . The specific activity of this compound is reported at 151 ± 52 GBq/μmol, making it suitable for clinical applications.

Table 1: Synthesis Parameters of this compound

| Parameter | Value |

|---|---|

| Radiochemical Yield | 20.5 ± 6.1% |

| Chemical Purity | >90% |

| Specific Activity | 151 ± 52 GBq/μmol |

| Stability | Stable for 4 hours at room temperature |

Biological Activity and Mechanism

This compound exhibits high affinity for tau protein aggregates, which are implicated in the pathophysiology of Alzheimer's disease. The binding affinity of this compound to tau aggregates allows it to serve as a valuable imaging agent in positron emission tomography (PET) studies.

Binding Affinity

Research indicates that this compound binds selectively to tau aggregates with nanomolar affinity, while also showing some interaction with monoamine oxidase A (MAO-A) and serotonin receptors . This selectivity enhances its utility in distinguishing tau pathology from other neurodegenerative markers.

Case Study: Imaging in Alzheimer's Disease

A significant study evaluated the correlation between this compound binding and cerebrospinal fluid (CSF) biomarkers, including tau and phospho-tau levels. The findings revealed that increased this compound binding correlates with elevated CSF tau levels, supporting its role as an effective imaging biomarker for tau pathology in AD patients .

Biodistribution Studies

Biodistribution studies in animal models, including mice and Formosan rock monkeys, have been conducted to assess the pharmacokinetics of this compound. These studies demonstrated that this compound has a favorable distribution profile, with significant uptake in regions associated with tau pathology.

Table 2: Biodistribution of this compound in Animal Models

| Organ | Uptake (%ID/g) in Mice | Uptake (%ID/g) in Monkeys |

|---|---|---|

| Brain | 2.5 ± 0.3 | 3.1 ± 0.4 |

| Liver | 1.2 ± 0.2 | 0.9 ± 0.1 |

| Kidneys | 0.8 ± 0.1 | 0.7 ± 0.1 |

Clinical Applications

This compound has advanced from preclinical studies to human trials, demonstrating its potential as a biomarker for diagnosing and monitoring Alzheimer's disease progression. The preliminary studies suggest that this compound can effectively visualize tau deposits in vivo, providing critical information on the extent of tau pathology.

Safety and Dosimetry

The safety profile of this compound has been evaluated through radiation dosimetry estimates derived from animal studies. The estimated effective dose for humans extrapolated from monkey data is approximately 19 μSv/MBq . This low radiation exposure supports its use in clinical settings.

属性

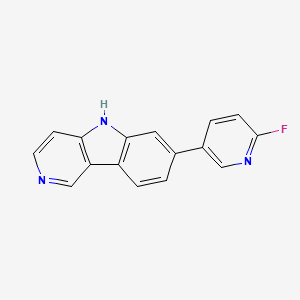

IUPAC Name |

7-(6-fluoropyridin-3-yl)-5H-pyrido[4,3-b]indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10FN3/c17-16-4-2-11(8-19-16)10-1-3-12-13-9-18-6-5-14(13)20-15(12)7-10/h1-9,20H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GETAAWDSFUCLBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C3=CN=C(C=C3)F)NC4=C2C=NC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10FN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701027894 | |

| Record name | 7-(6-Fluoro-3-pyridinyl)-5H-pyrido[4,3-b]indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701027894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1415379-56-4 | |

| Record name | T-807 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1415379564 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Flortaucipir | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15033 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 7-(6-Fluoro-3-pyridinyl)-5H-pyrido[4,3-b]indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701027894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1415379-56-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FLORTAUCIPIR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J09QS3Z3WB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What is the significance of developing a microfluidic approach for the synthesis of [18F]T807?

A1: Traditional methods for synthesizing radiopharmaceuticals often involve multi-step procedures and can be time-consuming. Microfluidic synthesis, utilizing continuous-flow systems, offers several advantages, including:

- Enhanced efficiency and speed: Microfluidic systems allow for faster reactions and purifications, which is crucial when working with short-lived radionuclides like fluorine-18 (half-life of ~110 minutes) [, ].

- Improved yields: The controlled microenvironment within microfluidic channels facilitates better reaction kinetics and potentially higher radiochemical yields [, ].

- Automation potential: Microfluidic systems are amenable to automation, allowing for standardized and reproducible production of radiopharmaceuticals [, ].

Q2: What makes [18F]this compound a promising radiopharmaceutical for imaging tau pathology?

A2: [18F]this compound exhibits several favorable characteristics as a tau imaging agent:

- High binding affinity: [18F]this compound demonstrates high binding affinity for paired helical filaments of tau, a pathological hallmark of Alzheimer's disease and other tauopathies [, ].

- Brain permeability: The compound can cross the blood-brain barrier, enabling it to reach its target within the brain [, ].

- Suitable pharmacokinetic profile: [18F]this compound displays a pharmacokinetic profile suitable for imaging, with appropriate clearance from non-target tissues [, ].

Q3: How does the one-step synthesis described in the research impact the production of [18F]this compound?

A3: The development of a simplified one-step synthesis for [18F]this compound offers significant advantages over previous multi-step approaches:

- Increased efficiency and speed: Reducing the synthesis to a single step streamlines the production process, making it faster and more efficient []. This is especially important considering the short half-life of fluorine-18.

- Simplified automation: The one-step method facilitates easier implementation on automated synthesis modules commonly used in radiopharmaceutical production [].

- Improved accessibility: A more streamlined and efficient synthesis protocol can contribute to making [18F]this compound more widely available for research and clinical use [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。